molecular formula C25H26ClNO6S B14899516 (R)-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid

(R)-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid

Cat. No.: B14899516
M. Wt: 504.0 g/mol
InChI Key: BNGUEGYOTLVBPU-XMMPIXPASA-N
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Description

®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxy group, and a tetrahydropyridine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling with the tetrahydropyridine ring under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.

Medicine

In medicine, ®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of ®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: A compound with a similar aromatic structure but different functional groups.

    (-)-Carvone: A natural compound with a similar methoxy group but different overall structure.

Uniqueness

®-2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,5,6-tetrahydropyridin-3-yl)acetic acid is unique due to its combination of a chlorophenyl group, a methoxy group, and a tetrahydropyridine ring. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

2-[1-[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/t24-/m1/s1

InChI Key

BNGUEGYOTLVBPU-XMMPIXPASA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)[C@H](C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O

Origin of Product

United States

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